molecular formula C11H14O B8794786 2-(2,3-dihydro-1H-inden-2-yl)ethanol CAS No. 772-28-1

2-(2,3-dihydro-1H-inden-2-yl)ethanol

Cat. No.: B8794786
CAS No.: 772-28-1
M. Wt: 162.23 g/mol
InChI Key: SSJGMHHEVDFMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Dihydro-1H-inden-2-yl)ethanol is a bicyclic alcohol featuring an ethanol moiety attached to the 2-position of an indane backbone (a fused bicyclic system comprising a benzene ring and a five-membered aliphatic ring). This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced rigidity compared to linear aliphatic alcohols. The compound is utilized as a key intermediate in organic synthesis, particularly in the construction of complex heterocycles and bioactive molecules. For example, derivatives of this compound are employed in domino cyclization reactions to synthesize indeno[2,1-c]pyran scaffolds, which are structurally analogous to natural products like hematoxylin and brazilin .

Properties

CAS No.

772-28-1

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)ethanol

InChI

InChI=1S/C11H14O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9,12H,5-8H2

InChI Key

SSJGMHHEVDFMJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)ethanol typically involves the reduction of 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde. This reduction can be achieved using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is isolated by standard extraction and purification techniques .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-dihydro-1H-inden-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
2-(2,3-Dihydro-1H-inden-2-yl)ethanol C11H14O 162.23 Hydroxyl (-OH) Intermediate for pyran derivatives ; potential pharmaceutical precursor.
2-((2,3-Dihydro-1H-inden-1-yl)amino)ethanol C11H15NO 177.24 Aminoethanol (-NHCH2CH2OH) Organic synthesis intermediate; possible use in amine coupling reactions .
Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate C12H14O2 190.24 Ester (-COOCH3) Esterification precursor; fragrance or polymer component .
2-(Piperazin-1-yl)-1H-benzo[d]imidazole C14H16N4 240.31 Piperazine, Benzimidazole Pharmacological agents targeting receptors or enzymes .

Pharmacological Activity

  • Aggrecanase Inhibitors: Dihydroindenyl derivatives with constrained hydroxyamide groups (e.g., (2R)-N⁴-hydroxy-2-(3-hydroxybenzyl)-N¹-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide) exhibit potent inhibition of aggrecanase, a therapeutic target in osteoarthritis. The indanol scaffold enhances conformational rigidity, improving binding affinity .
  • B-Raf Kinase Inhibitors : Compounds like GDC-0879 (containing a dihydroindenyl-hydroxypyrazole moiety) demonstrate selective inhibition of B-Raf kinase, critical in cancer therapy. Substituents on the indane ring modulate potency and pharmacokinetics .

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound increases polarity, enhancing water solubility compared to its ester or aromatic analogs.
  • Stability: Aminoethanol derivatives may exhibit lower thermal stability due to the reactive amino group, whereas ester derivatives are more stable under acidic conditions .

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